molecular formula C15H21ClN2O2 B3152590 butyl 2-amino-3-(1H-indol-3-yl)propanoate CAS No. 7401-26-5

butyl 2-amino-3-(1H-indol-3-yl)propanoate

Cat. No.: B3152590
CAS No.: 7401-26-5
M. Wt: 296.79 g/mol
InChI Key: YDHXUVJUWWNWTJ-UHFFFAOYSA-N
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Description

Butyl 2-amino-3-(1H-indol-3-yl)propanoate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the indole ring imparts significant biological and pharmacological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-amino-3-(1H-indol-3-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole and butyl acrylate.

    Formation of Intermediate: The indole is reacted with butyl acrylate under basic conditions to form an intermediate compound.

    Amination: The intermediate is then subjected to amination using reagents like ammonia or primary amines to introduce the amino group at the desired position.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-amino-3-(1H-indol-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indole derivatives, while reduction may produce reduced indole compounds.

Scientific Research Applications

Butyl 2-amino-3-(1H-indol-3-yl)propanoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of butyl 2-amino-3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The indole ring structure allows the compound to bind to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition or activation of specific biological pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An essential amino acid with an indole ring structure, known for its role in protein synthesis and as a precursor to serotonin.

    Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.

    Indole-3-carbinol: A compound found in cruciferous vegetables, studied for its potential anticancer properties.

Uniqueness

Butyl 2-amino-3-(1H-indol-3-yl)propanoate is unique due to its specific structural features, such as the butyl ester group and the amino group at the 2-position. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other indole derivatives.

Properties

CAS No.

7401-26-5

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

butyl 2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride

InChI

InChI=1S/C15H20N2O2.ClH/c1-2-3-8-19-15(18)13(16)9-11-10-17-14-7-5-4-6-12(11)14;/h4-7,10,13,17H,2-3,8-9,16H2,1H3;1H

InChI Key

YDHXUVJUWWNWTJ-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C(CC1=CNC2=CC=CC=C21)N

Canonical SMILES

CCCCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl

sequence

W

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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